molecular formula C14H12N4O3S B2399703 N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1421530-81-5

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2399703
CAS No.: 1421530-81-5
M. Wt: 316.34
InChI Key: FGXBYXLZMVEALM-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling with an isoxazole derivative. Common reagents used in these reactions include ethylating agents, thiophene derivatives, and isoxazole carboxylic acids. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • N-(6-ethoxypyrimidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-2-20-13-7-12(15-8-16-13)17-14(19)9-6-10(21-18-9)11-4-3-5-22-11/h3-8H,2H2,1H3,(H,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXBYXLZMVEALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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